Dimethyl sulfone-d6

Description

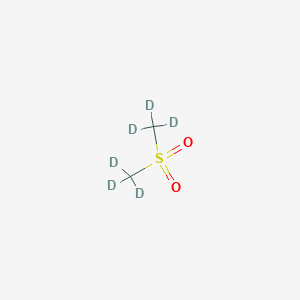

Structure

3D Structure

Properties

IUPAC Name |

trideuterio(trideuteriomethylsulfonyl)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O2S/c1-5(2,3)4/h1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHVIBTZHLRERCL-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])S(=O)(=O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dimethyl Sulfone-d6: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Properties, Synthesis, and Application of Dimethyl Sulfone-d6

Introduction

This compound (DMSO2-d6), also known as methyl-d3 sulfone or [2H6]-dimethyl sulfone, is the deuterated isotopologue of dimethyl sulfone (DMSO2), an organosulfur compound. In this molecule, all six hydrogen atoms of the methyl groups are replaced with deuterium (B1214612). This isotopic substitution makes it an invaluable tool in various scientific disciplines, particularly in analytical chemistry and drug development, where it primarily serves as an internal standard for the quantification of its non-deuterated counterpart, dimethyl sulfone (also known as methylsulfonylmethane or MSM).[1] This guide provides a comprehensive overview of the technical aspects of this compound, including its physicochemical properties, synthesis, and detailed experimental protocols for its application, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Chemical Formula | (CD3)2SO2 | [2][3][4] |

| Molecular Weight | 100.17 g/mol | [2] |

| CAS Number | 22230-82-6 | |

| Appearance | Solid | |

| Melting Point | 107-109 °C | |

| Boiling Point | 238 °C | |

| Isotopic Purity | Typically ≥98 atom % D | |

| Chemical Purity | Typically ≥98% | |

| Solubility | Soluble in PBS (pH 7.2) and DMSO. | |

| SMILES | [2H]C([2H])([2H])S(=O)(=O)C([2H])([2H])[2H] | |

| InChI | 1S/C2H6O2S/c1-5(2,3)4/h1-2H3/i1D3,2D3 | |

| Storage | Store at room temperature away from light and moisture. |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the deuteration of dimethyl sulfoxide (B87167) (DMSO) to yield dimethyl sulfoxide-d6 (DMSO-d6). The second step is the oxidation of DMSO-d6 to the final product, this compound.

Step 1: Synthesis of Dimethyl Sulfoxide-d6 (DMSO-d6)

The preparation of DMSO-d6 involves a hydrogen-deuterium exchange reaction. Dimethyl sulfoxide is reacted with heavy water (D2O) in the presence of a base catalyst, such as potassium hydroxide (B78521) (KOH). The reaction is typically heated to facilitate the exchange of protons on the methyl groups with deuterium atoms from the heavy water. This process is often repeated multiple times to achieve a high degree of deuteration. The crude DMSO-d6 is then purified by distillation under reduced pressure.

Step 2: Oxidation of Dimethyl Sulfoxide-d6 to this compound

The synthesized DMSO-d6 is then oxidized to this compound. This oxidation can be carried out using various oxidizing agents. A common laboratory method involves the use of nitric acid at elevated temperatures. Alternatively, ozone can be employed as a more environmentally friendly oxidizing agent. The resulting this compound is then purified, typically by recrystallization, to yield a white crystalline solid.

The overall synthesis workflow can be visualized as follows:

Experimental Protocols

This compound is predominantly used as an internal standard in quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) for the accurate determination of dimethyl sulfone concentrations in various matrices.

Quantitative ¹H NMR (qNMR) Spectroscopy using this compound as an Internal Standard

Objective: To accurately quantify the concentration of an analyte (unlabeled dimethyl sulfone or other compounds) in a sample using this compound as an internal standard.

Materials:

-

This compound (of known high purity)

-

Analyte sample

-

High-purity deuterated NMR solvent (e.g., DMSO-d6, Chloroform-d)

-

High-precision analytical balance

-

Volumetric flasks and pipettes

-

NMR spectrometer

Procedure:

-

Preparation of the Internal Standard Stock Solution:

-

Accurately weigh a precise amount of this compound.

-

Dissolve it in a known volume of the chosen deuterated NMR solvent in a volumetric flask to prepare a stock solution of known concentration.

-

-

Sample Preparation:

-

Accurately weigh a precise amount of the analyte sample.

-

Dissolve the analyte in a known volume of the deuterated NMR solvent.

-

To this solution, add a precise volume of the this compound internal standard stock solution. Alternatively, the analyte and internal standard can be weighed and dissolved together in the same volumetric flask. The molar ratio of analyte to internal standard should ideally be between 0.5 and 2.

-

-

NMR Data Acquisition:

-

Transfer an aliquot of the final sample solution to an NMR tube.

-

Acquire the ¹H NMR spectrum under quantitative conditions. Key parameters include:

-

A sufficient relaxation delay (D1), typically at least 5 times the longest T1 relaxation time of the protons of interest, to ensure full relaxation.

-

A 90° pulse angle for maximum signal intensity.

-

A sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

-

Data Processing and Quantification:

-

Process the acquired spectrum, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the characteristic signals of the analyte and the residual proton signal of the this compound.

-

The concentration of the analyte is calculated using the following formula:

Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MIS / Manalyte) * (mIS / manalyte) * PIS

Where:

-

Canalyte = Purity or concentration of the analyte

-

Ianalyte = Integral of the analyte signal

-

Nanalyte = Number of protons contributing to the analyte signal

-

IIS = Integral of the internal standard (residual proton) signal

-

NIS = Number of protons contributing to the internal standard signal

-

Manalyte = Molecular weight of the analyte

-

MIS = Molecular weight of the internal standard

-

manalyte = Mass of the analyte

-

mIS = Mass of the internal standard

-

PIS = Purity of the internal standard

-

Gas Chromatography-Mass Spectrometry (GC-MS) using this compound as an Internal Standard

Objective: To quantify dimethyl sulfone in a complex matrix (e.g., biological fluids, environmental samples) using this compound as an internal standard.

Materials:

-

This compound

-

Analyte sample containing dimethyl sulfone

-

Appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Derivatization agent (if necessary)

-

GC-MS system equipped with a suitable column

Procedure:

-

Preparation of Calibration Standards:

-

Prepare a series of calibration standards containing known concentrations of unlabeled dimethyl sulfone and a constant, known concentration of this compound in the extraction solvent.

-

-

Sample Preparation and Extraction:

-

To a known volume or mass of the sample, add a known amount of the this compound internal standard.

-

Perform a liquid-liquid or solid-phase extraction to isolate the dimethyl sulfone and this compound from the sample matrix.

-

The extract may require concentration and/or derivatization to improve chromatographic properties and detection sensitivity.

-

-

GC-MS Analysis:

-

Inject an aliquot of the prepared sample or calibration standard into the GC-MS system.

-

The GC oven temperature program should be optimized to achieve baseline separation of dimethyl sulfone and this compound from other matrix components.

-

The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for both unlabeled dimethyl sulfone and this compound.

-

-

Data Analysis and Quantification:

-

Generate a calibration curve by plotting the ratio of the peak area of the analyte (dimethyl sulfone) to the peak area of the internal standard (this compound) against the concentration of the analyte in the calibration standards.

-

Calculate the peak area ratio for the unknown sample.

-

Determine the concentration of dimethyl sulfone in the unknown sample by interpolating its peak area ratio on the calibration curve.

-

Biological Significance and Signaling Pathways

While this compound itself is primarily used as an analytical tool, its non-deuterated counterpart, dimethyl sulfone (MSM), is a naturally occurring compound found in various foods and is also a metabolite of dimethyl sulfoxide (DMSO). It has been investigated for its potential health benefits, particularly its anti-inflammatory and antioxidant properties.

Metabolic Pathway of Dimethyl Sulfone

Dimethyl sulfone is a product of a metabolic pathway that involves both gut microbiota and mammalian metabolism. Dietary methionine can be catabolized by intestinal microbiota to produce methanethiol, which is then methylated to dimethyl sulfide (B99878) (DMS). DMS is absorbed and subsequently oxidized in the host to dimethyl sulfoxide (DMSO) and further to dimethyl sulfone (DMSO2).

Inhibition of NF-κB Signaling Pathway

Studies on unlabeled dimethyl sulfone (MSM) have suggested that it exerts anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and other inflammatory mediators. By suppressing the activation of NF-κB, dimethyl sulfone can potentially downregulate the inflammatory response. The precise mechanism of inhibition is still under investigation but is thought to involve the modulation of upstream signaling components.

Conclusion

This compound is a critical analytical reagent for researchers and professionals in drug development and related scientific fields. Its primary application as an internal standard in qNMR and GC-MS allows for the precise and accurate quantification of its non-deuterated analogue, dimethyl sulfone, a compound of increasing interest for its biological activities. A thorough understanding of its properties, synthesis, and the detailed experimental protocols for its use is essential for obtaining reliable and reproducible results. Furthermore, an appreciation of the biological context of dimethyl sulfone provides a broader perspective on the significance of its accurate quantification.

References

An In-depth Technical Guide to Dimethyl Sulfone-d6: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl sulfone-d6 (DMSO2-d6), the deuterated isotopologue of dimethyl sulfone (DMSO2 or MSM), is a crucial tool in modern analytical and research laboratories. Its chemical inertness and the mass shift provided by the six deuterium (B1214612) atoms make it an ideal internal standard for quantitative analysis by mass spectrometry and nuclear magnetic resonance spectroscopy. This guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its use, and logical workflows for its application in quantitative studies.

Core Chemical and Physical Properties

This compound is a stable, non-radioactive isotopologue of dimethyl sulfone. The substitution of hydrogen with deuterium atoms results in a higher molecular weight, which allows it to be distinguished from its unlabeled counterpart in mass spectrometry without significantly altering its chemical behavior.

Quantitative Data Summary

| Property | Value | Reference |

| Chemical Formula | C₂D₆O₂S | [1] |

| Molecular Weight | 100.17 g/mol | [2][3] |

| Exact Mass | 100.0465 | [4] |

| CAS Number | 22230-82-6 | [1] |

| Appearance | Solid | |

| Melting Point | 107-109 °C | |

| Boiling Point | 238 °C | |

| Isotopic Purity | ≥98 atom % D | |

| Chemical Purity | ≥98% | |

| Solubility | Soluble in PBS (pH 7.2) (≥10 mg/ml), slightly soluble in DMSO (0.1-1 mg/ml) | |

| Stability | ≥ 4 years | |

| Storage | Store at room temperature, away from light and moisture. |

Applications in Quantitative Analysis

The primary application of this compound is as an internal standard for the precise quantification of dimethyl sulfone in various matrices, including biological fluids and environmental samples. Its use helps to correct for variability in sample preparation, injection volume, and instrument response.

Logical Workflow for Quantitative Analysis using a Stable Isotope-Labeled Internal Standard

The following diagram illustrates the fundamental principle of using a stable isotope-labeled internal standard like this compound in a quantitative analytical workflow.

Caption: Workflow for quantitative analysis using an internal standard.

Experimental Protocols

Quantitative Analysis of Methylsulfonylmethane (MSM) in Human Plasma by LC-MS/MS

This protocol is adapted from a validated method for determining MSM levels in human plasma.

Methodology:

-

Preparation of Stock Solutions and Standards:

-

Prepare a 1 mg/mL stock solution of MSM in methanol (B129727).

-

Prepare a 1 mg/mL stock solution of this compound (as the internal standard, IS) in methanol.

-

Prepare calibration standards by spiking pooled human plasma with the MSM stock solution to achieve final concentrations ranging from 5 to 10000 µM.

-

Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 5, 250, and 1000 µM).

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (calibrator, QC, or unknown), add 200 µL of protein precipitation solution (acetonitrile containing 1 µg/mL of this compound).

-

Vortex mix for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

-

Transfer 100 µL of the supernatant to a clean tube or 96-well plate.

-

Evaporate the solvent under a stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 10% methanol in water with 0.1% formic acid).

-

-

LC-MS/MS Instrumentation and Conditions:

| Parameter | Setting |

| LC System | Agilent 1290 Infinity LC system or equivalent |

| MS System | Sciex 6500 QTRAP mass spectrometer or equivalent |

| Column | Waters Acquity UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm) or equivalent |

| Mobile Phase A | 0.1% formic acid in water |

| Mobile Phase B | 0.1% formic acid in methanol |

| Flow Rate | 0.5 mL/min |

| Gradient | Start with 10% B for 1 min, ramp to 100% B over 3 min, hold for 1 min, return to 10% B and re-equilibrate. |

| Injection Volume | 5 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | MSM: m/z 95.3 → 65.1MSM-d6: m/z 101.2 → 65.1 |

-

Data Analysis:

-

Integrate the peak areas for both MSM and MSM-d6.

-

Calculate the peak area ratio of MSM to MSM-d6.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of MSM in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

References

In-depth Technical Guide on the Physical Characteristics of (CD₃)₂SO₂ (Dimethyl Sulfone-d₆)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of deuterated dimethyl sulfone, (CD₃)₂SO₂, also known as dimethyl sulfone-d₆ or methyl-d₃ sulfone. This compound is a valuable tool in various scientific disciplines, particularly in analytical chemistry and drug development, where it serves as an internal standard for mass spectrometry and a solvent in nuclear magnetic resonance (NMR) spectroscopy.

Core Physical and Chemical Properties

(CD₃)₂SO₂ is the deuterated isotopologue of dimethyl sulfone (DMSO₂). The substitution of protium (B1232500) (¹H) with deuterium (B1214612) (²H or D) atoms results in a higher molecular weight and subtle differences in physicochemical properties compared to its non-deuterated counterpart. These differences are critical for its applications, particularly in mass spectrometry where the mass difference allows for its use as an internal standard.

Table 1: General Physical and Chemical Properties of (CD₃)₂SO₂

| Property | Value | Reference |

| Chemical Formula | C₂D₆O₂S | [1] |

| Molecular Weight | 100.17 g/mol | [2] |

| Appearance | Solid | [1] |

| Isotopic Purity | ≥98% to 99 atom % D | [1][2] |

Thermal Properties

The melting and boiling points are fundamental physical constants used for the identification and purity assessment of a compound.

Table 2: Thermal Properties of (CD₃)₂SO₂

| Property | Value | Reference |

| Melting Point | 107-109 °C (lit.) | |

| Boiling Point | 238 °C (lit.) |

Solubility Profile

Table 3: Solubility of (CD₃)₂SO₂

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (B87167) (DMSO) | Slightly soluble: 0.1-1 mg/mL | |

| Phosphate-Buffered Saline (PBS) pH 7.2 | Soluble: ≥10 mg/mL |

The non-deuterated form, dimethyl sulfone, is known to be soluble in water, ethanol, benzene, methanol, and acetone, and slightly soluble in ether and chloroform. It is anticipated that (CD₃)₂SO₂ would exhibit a similar solubility profile.

Experimental Protocols

The following sections detail generalized experimental protocols for determining the key physical characteristics of solid organic compounds like (CD₃)₂SO₂.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered (CD₃)₂SO₂ is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube or a digital melting point apparatus).

-

Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.

-

Melting Point Range: The melting point is reported as the range T₁ - T₂. A narrow range is indicative of high purity.

Boiling Point Determination

While (CD₃)₂SO₂ is a solid at room temperature, its boiling point can be determined using a micro-method.

Methodology: Capillary Method (for high-boiling solids)

-

Sample Preparation: A small amount of (CD₃)₂SO₂ is placed in a small test tube or fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.

-

Heating: The fusion tube is attached to a thermometer and heated in a high-temperature bath (e.g., silicone oil).

-

Observation: As the temperature rises, air trapped in the capillary tube will bubble out. The temperature is noted when a rapid and continuous stream of bubbles emerges from the capillary tip.

-

Boiling Point Reading: The heating is then stopped, and the temperature is allowed to fall. The boiling point is the temperature at which the bubbling ceases and the liquid begins to be drawn into the capillary tube.

Solubility Determination

A qualitative and semi-quantitative determination of solubility can be performed through systematic testing in various solvents.

Methodology: Vial Method

-

Sample Preparation: A pre-weighed amount of (CD₃)₂SO₂ (e.g., 1 mg) is placed into a small vial.

-

Solvent Addition: A known volume of the test solvent (e.g., 1 mL) is added to the vial.

-

Agitation: The vial is securely capped and agitated vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).

-

Observation: The mixture is visually inspected for the presence of undissolved solid.

-

Classification:

-

Soluble: No solid particles are visible.

-

Slightly Soluble: A significant portion of the solid has dissolved, but some remains.

-

Insoluble: The majority of the solid remains undissolved.

-

-

Quantification (Optional): For a more quantitative measure, small, incremental amounts of the solvent can be added until the solid completely dissolves, or conversely, small, incremental amounts of the solid can be added to a fixed volume of solvent until saturation is reached.

Experimental Workflows and Applications

(CD₃)₂SO₂ is not known to be directly involved in biological signaling pathways. Its primary utility in research and drug development stems from its unique physical properties as a deuterated compound.

Internal Standard in Mass Spectrometry

One of the most significant applications of (CD₃)₂SO₂ is as an internal standard for the quantification of dimethyl sulfone in biological matrices such as plasma and urine using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The workflow for such an analysis is outlined below.

Caption: Workflow for quantifying dimethyl sulfone using (CD₃)₂SO₂ as an internal standard.

Use in Nuclear Magnetic Resonance (NMR) Spectroscopy

While the related compound, deuterated dimethyl sulfoxide ((CD₃)₂SO), is a common NMR solvent, (CD₃)₂SO₂ can also be used in NMR studies, particularly as a reference standard or when its specific solubility properties are required. The general workflow for preparing an NMR sample is depicted below.

Caption: General workflow for NMR sample preparation and analysis.

References

The Synthesis and Production of Dimethyl Sulfone-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and production of Dimethyl sulfone-d6 (DMSO2-d6), a crucial isotopically labeled compound widely utilized as an internal standard in quantitative analysis by GC- or LC-MS and in various research applications. This document provides comprehensive experimental protocols for the key synthetic steps, presents quantitative data in a clear, tabular format, and visualizes the production workflow.

Overview of the Synthetic Pathway

The production of this compound is a two-step process that begins with the deuteration of Dimethyl sulfoxide (B87167) (DMSO) to yield Dimethyl sulfoxide-d6 (DMSO-d6). The resulting DMSO-d6 is then oxidized to the final product, this compound (DMSO2-d6). This method ensures high isotopic enrichment and chemical purity, which are critical for its applications in sensitive analytical techniques.

Step 1: Synthesis of Dimethyl Sulfoxide-d6 (DMSO-d6)

The initial step involves the hydrogen-deuterium (H/D) exchange of Dimethyl sulfoxide with heavy water (D₂O) in the presence of a base catalyst. This reaction is driven to completion by repeatedly removing the resulting water mixture and replenishing with fresh D₂O.

Experimental Protocol: Base-Catalyzed H/D Exchange

This protocol is adapted from established methods for the synthesis of deuterated DMSO.[1][2]

Materials:

-

High-purity Dimethyl sulfoxide (e.g., 99.9%)

-

Heavy water (D₂O, isotopic purity ≥ 99.8%)

-

Alkali catalyst (e.g., Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH))

Equipment:

-

Three-necked flask equipped with a mechanical stirrer and a distillation setup

-

Heating mantle

-

Vacuum source

Procedure:

-

Reaction Setup: In a 5L three-necked flask, combine 500g of high-purity Dimethyl sulfoxide, 2 liters of heavy water, and 10g of Potassium hydroxide.

-

Heating and Exchange: Heat the mixture to 90-95°C with stirring for 2 hours to facilitate the H/D exchange.

-

Water Removal: After the initial exchange, increase the temperature to 140°C to distill and separate the water from the reaction mixture.

-

Iterative Exchange: Cool the reaction flask and add another 2L of fresh heavy water. Repeat the heating and distillation process (steps 2 and 3) four more times to drive the equilibrium towards the fully deuterated product.

-

Purification by Distillation: After the final exchange cycle, perform a vacuum distillation of the remaining liquid in the reaction flask. Collect the fraction at 100-110°C under reduced pressure to obtain crude Dimethyl sulfoxide-d6.

-

Purification by Recrystallization: The crude DMSO-d6 is further purified by recrystallization. Cool the crude product to 17°C and collect the pure crystals by low-temperature filtration.

Quantitative Data for DMSO-d6 Synthesis

| Parameter | Value | Reference |

| Starting Material Purity | 99.9% (DMSO) | [1] |

| Yield (after recrystallization) | 85.6% | [1] |

| Isotopic Purity (Deuteration Degree) | > 99.8% | [1] |

| Chemical Purity | ≥ 99.5% |

Step 2: Oxidation of DMSO-d6 to this compound (DMSO2-d6)

The second and final step is the oxidation of the purified DMSO-d6 to DMSO2-d6. A common and efficient method for this transformation is the use of hydrogen peroxide.

Experimental Protocol: Hydrogen Peroxide Oxidation

This protocol is based on the oxidation of dimethyl sulfoxide to dimethyl sulfone and is applicable to the deuterated analogue.

Materials:

-

Dimethyl sulfoxide-d6 (DMSO-d6)

-

Aqueous solution of hydrogen peroxide (e.g., 50%)

-

Deionized water

Equipment:

-

Preheated, stainless steel reaction vessel

-

Metering pumps

-

Distillation apparatus

-

Crystallizer

-

Filter or centrifuge

Procedure:

-

Reaction Setup: A preheated (approximately 95°C) stainless steel reaction vessel is precharged with an aqueous solution of this compound.

-

Reagent Addition: Simultaneously add Dimethyl sulfoxide-d6 and an aqueous solution of hydrogen peroxide to the reaction vessel. The addition rate should be controlled to maintain the reaction temperature below 120°C. A molar ratio of approximately 1.2 moles of hydrogen peroxide per mole of DMSO-d6 is recommended.

-

Reaction Monitoring: The reaction is monitored for the consumption of DMSO-d6 using gas chromatography.

-

Water Management: During the reaction, water is continuously distilled from the system. An equivalent amount of water is added back to the reaction mixture to maintain the volume.

-

Crystallization: Once the reaction is complete, the aqueous solution of this compound is transferred to a crystallizer and cooled to a temperature between 5°C and 15°C to induce crystallization.

-

Isolation and Drying: The crystallized this compound is isolated by filtration or centrifugation and subsequently dried.

Quantitative Data for DMSO2-d6

| Property | Value | Reference |

| Molecular Formula | C₂D₆O₂S | |

| Molecular Weight | 100.17 g/mol | |

| Isotopic Purity | Typically ≥ 99 atom % D | |

| Chemical Purity | ≥ 99% | |

| Melting Point | 107-109 °C | |

| Boiling Point | 238 °C |

Logical Workflow for Production and Quality Control

The overall process from starting materials to the final, quality-controlled product follows a logical sequence of synthesis, purification, and analysis.

Conclusion

The synthesis of this compound is a well-established process that can be reliably performed to produce a high-purity, isotopically enriched product. Careful control of reaction conditions, particularly during the iterative H/D exchange and the subsequent oxidation, is paramount to achieving the desired specifications. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals involved in the synthesis and application of this important analytical standard.

References

Isotopic Purity of Dimethyl Sulfone-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity of Dimethyl sulfone-d6 (DMSO2-d6). It covers the synthesis, purification, and critical analytical methodologies for determining the isotopic enrichment of this important deuterated compound. The information is tailored for professionals in research, scientific analysis, and drug development who utilize isotopically labeled compounds.

Quantitative Data on Commercial this compound

The isotopic and chemical purity of commercially available this compound can vary between suppliers. The following table summarizes the specifications from several leading vendors, providing a baseline for researchers when selecting a product for their specific application. High isotopic purity is crucial for applications such as internal standards in mass spectrometry-based quantitative analyses and for minimizing residual proton signals in Nuclear Magnetic Resonance (NMR) spectroscopy.

| Supplier | Product Number | Isotopic Purity (atom % D) | Chemical Purity (%) |

| Sigma-Aldrich | 22230-82-6 | ≥99 | ≥99 (CP)[1][2] |

| Cambridge Isotope Laboratories, Inc. | DLM-1637-PK | 98 | 98[3][4] |

| Cayman Chemical | 1637 | - | ≥98 |

| LGC Standards | CDN-D-5402 | 99 | ≥98[5] |

Synthesis and Purification of this compound

While many researchers purchase this compound, understanding its synthesis and purification is vital for assessing potential impurities and for custom synthesis needs. A common route involves the deuteration of dimethyl sulfoxide (B87167) (DMSO) followed by its oxidation.

Proposed Synthesis Pathway

The synthesis can be conceptualized in two main stages: the hydrogen-deuterium exchange of DMSO to form DMSO-d6, followed by the oxidation of DMSO-d6 to yield this compound.

Caption: Proposed synthesis pathway for high-purity this compound.

Experimental Protocols

This protocol is based on the principle of repeated hydrogen-deuterium exchange reactions under basic conditions.

Materials:

-

Dimethyl sulfoxide (DMSO)

-

Heavy water (D2O, 99.9 atom % D)

-

Sodium hydroxide (B78521) (NaOH) or other suitable base catalyst

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Vacuum distillation apparatus

Procedure:

-

To a round-bottom flask, add DMSO and a catalytic amount of NaOH.

-

Add an excess of heavy water (D2O).

-

Heat the mixture to reflux (approximately 90-100 °C) for several hours to facilitate H/D exchange.

-

After the initial exchange, distill off the water under reduced pressure.

-

Repeat the process of adding fresh D2O and refluxing multiple times to achieve the desired level of deuteration. The progress of deuteration can be monitored by ¹H NMR.

-

After the final exchange cycle, purify the resulting DMSO-d6 by vacuum distillation.

This protocol is adapted from a method for the oxidation of unlabeled DMSO.

Materials:

-

Dimethyl sulfoxide-d6 (DMSO-d6)

-

Nitric acid (HNO3)

-

Sodium hypochlorite (B82951) (NaOCl) solution

-

Reaction vessel with stirring and temperature control

-

Ice bath

Procedure:

-

In a suitable reaction vessel, cool the DMSO-d6 in an ice bath.

-

Slowly add a mixture of nitric acid and sodium hypochlorite solution to the cooled DMSO-d6 with vigorous stirring. The reaction is exothermic and the temperature should be carefully controlled.

-

After the addition is complete, allow the reaction to proceed until completion. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Upon completion, the crude this compound may precipitate from the solution upon cooling or addition of water.

-

Isolate the crude product by filtration.

Dimethyl sulfone is a crystalline solid, making recrystallization an effective purification method.

Materials:

-

Crude this compound

-

A suitable solvent (e.g., ethanol, water, or a mixture). The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

-

Erlenmeyer flask

-

Hot plate

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolve the crude this compound in a minimal amount of the hot recrystallization solvent in an Erlenmeyer flask.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration to remove the charcoal.

-

Allow the hot, saturated solution to cool slowly to room temperature. Crystals of pure this compound should form.

-

Once crystallization at room temperature is complete, place the flask in an ice bath to maximize the yield of crystals.

-

Collect the purified crystals by filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Analytical Methods for Isotopic Purity Determination

The determination of isotopic purity is critical to validate the quality of this compound. The two primary methods employed are quantitative Nuclear Magnetic Resonance (qNMR) and Mass Spectrometry (MS).

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful technique for determining isotopic purity by comparing the integral of the residual proton signal in the deuterated compound to a certified internal standard. A combination of ¹H and ²H NMR can provide a highly accurate assessment.

Caption: Workflow for isotopic purity determination by qNMR.

Materials:

-

This compound sample

-

Certified qNMR internal standard (e.g., maleic acid, 1,4-dioxane)

-

High-purity deuterated solvent (e.g., Chloroform-d, Acetone-d6)

-

NMR spectrometer

Procedure:

-

Accurately weigh a known amount of the this compound sample and the certified internal standard into an NMR tube.

-

Add a sufficient volume of the deuterated solvent to dissolve both the sample and the standard completely.

-

Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) is used to allow for complete relaxation of all signals, which is crucial for accurate integration.

-

Process the spectrum, including phasing and baseline correction.

-

Integrate the residual proton signal of this compound and a well-resolved signal from the internal standard.

-

Calculate the molar ratio of the residual protonated species to the internal standard. From the known masses, the amount of the residual protonated species can be determined.

-

The isotopic purity (atom % D) can then be calculated based on the total amount of this compound weighed.

-

For a more comprehensive analysis, acquire a ²H NMR spectrum to directly quantify the deuterated species and compare it with the results from the ¹H NMR analysis.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is another key technique for assessing isotopic enrichment. It allows for the determination of the relative abundance of different isotopologues.

Caption: Workflow for isotopic enrichment determination by MS.

Materials:

-

This compound sample

-

High-purity solvent (e.g., methanol, acetonitrile)

-

High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

Procedure:

-

Prepare a dilute solution of the this compound sample in a suitable solvent.

-

Introduce the sample into the mass spectrometer, for example, by direct infusion using a syringe pump.

-

Acquire a high-resolution full-scan mass spectrum in the appropriate mass range for this compound and its isotopologues.

-

Identify the isotopic cluster corresponding to the molecular ion of this compound. This will include the fully deuterated species (d6) as well as less deuterated species (d5, d4, etc.).

-

Extract the ion intensities for each peak in the isotopic cluster.

-

Calculate the relative abundance of each isotopologue from their respective peak intensities.

-

The isotopic enrichment is determined from the distribution of the different isotopologues.

Applications of High-Purity this compound

High-purity this compound is a valuable tool in various scientific disciplines:

-

Internal Standard: It is widely used as an internal standard for the quantification of dimethyl sulfone in biological and environmental samples by GC- or LC-MS.

-

Drug Metabolism Studies: In drug development, deuterated compounds are used to study the metabolic fate of drugs.

-

Mechanistic Studies: The kinetic isotope effect observed with deuterated compounds can provide insights into reaction mechanisms.

-

NMR Spectroscopy: While not a solvent itself, it can be used as a reference standard in NMR studies.

References

- 1. DMSO Oxidation [ursula.chem.yale.edu]

- 2. Dimethyl Sulfoxide, 99.5% for synthesis [itwreagents.com]

- 3. Dimethyl sulfoxide [organic-chemistry.org]

- 4. A new approach to large scale production of dimethyl sulfone: a promising and strong recyclable solvent for ligand-free Cu-catalyzed C–C cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Dimethyl Sulfone-d6 (CAS Number: 22230-82-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Dimethyl sulfone-d6 (DMSO2-d6), a deuterated isotopologue of dimethyl sulfone (also known as methylsulfonylmethane or MSM). With the CAS number 22230-82-6, this compound is a crucial tool in analytical and metabolic research. Its primary application lies in its use as a stable isotope-labeled internal standard for the precise quantification of dimethyl sulfone in various biological matrices using mass spectrometry-based techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide details its physicochemical properties, synthesis, and applications, and provides in-depth experimental protocols for its use. Furthermore, this document illustrates key workflows and metabolic pathways through diagrams to facilitate a deeper understanding of its utility in research and drug development.

Core Properties of this compound

This compound is a white solid at room temperature. The incorporation of six deuterium (B1214612) atoms results in a higher molecular weight compared to its non-deuterated counterpart, which is the basis for its use as an internal standard in mass spectrometry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 22230-82-6 | [1] |

| Molecular Formula | (CD₃)₂SO₂ | [1] |

| Molecular Weight | 100.17 g/mol | |

| Appearance | Solid | |

| Melting Point | 107-109 °C | |

| Boiling Point | 238 °C | |

| Isotopic Purity | ≥98% atom D | |

| Chemical Purity | ≥98% | |

| Solubility | Soluble in water, ethanol, benzene, methanol, and acetone. Slightly soluble in ether and chloroform. | |

| InChI Key | HHVIBTZHLRERCL-WFGJKAKNSA-N | |

| SMILES | [2H]C([2H])([2H])S(=O)(=O)C([2H])([2H])[2H] |

Synthesis of this compound

Applications in Research and Drug Development

The primary and most critical application of this compound is as an internal standard in quantitative analysis. Its chemical and physical properties are nearly identical to the endogenous or target analyte, dimethyl sulfone, but it is distinguishable by its higher mass. This allows for the correction of variability during sample preparation, injection, and ionization in mass spectrometry, leading to highly accurate and precise quantification.

Internal Standard for LC-MS/MS and GC-MS

This compound is widely used as an internal standard for the quantification of dimethyl sulfone in a variety of biological matrices, including plasma, urine, and cerebrospinal fluid. This is particularly important in pharmacokinetic studies, toxicological analyses, and metabolomics research where accurate concentration measurements are essential.

Metabolic Studies

Dimethyl sulfone is a metabolite that originates from both dietary sources and the co-metabolism of methionine by intestinal microbiota and the host. Understanding the metabolic pathways involving dimethyl sulfone is crucial for research in areas such as gut microbiome, nutrition, and disease biomarker discovery. This compound can be used in tracer studies to investigate the kinetics and pathways of dimethyl sulfone metabolism in vivo.

References

In-Depth Technical Guide: Safety Profile of Methylsulfonylmethane-d6

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available safety data for Methylsulfonylmethane (MSM), the non-deuterated analogue of Methylsulfonylmethane-d6 (MSM-d6). Currently, there is a lack of publicly available safety data specific to MSM-d6. The information presented herein is intended to serve as a foundational reference, with the understanding that while deuteration can alter the pharmacokinetic and metabolic profiles of a compound, the fundamental toxicological properties are often similar.[1][2] Researchers and drug development professionals are strongly advised to conduct specific safety and toxicological assessments for MSM-d6 as part of their development programs.

Introduction to Methylsulfonylmethane-d6

Methylsulfonylmethane-d6 (MSM-d6) is the deuterated form of Methylsulfonylmethane (MSM), a naturally occurring organosulfur compound found in some primitive plants, and in small amounts in many foods and beverages.[3] MSM is a metabolite of dimethyl sulfoxide (B87167) (DMSO) and has gained popularity as a dietary supplement.[4][5] Deuteration, the selective replacement of hydrogen atoms with deuterium, is a strategy employed in drug development to potentially improve the pharmacokinetic and metabolic properties of a compound, which may lead to an enhanced safety and efficacy profile.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C2H6O2S | |

| Molar Mass | 94.13 g/mol | |

| Appearance | White crystalline solid | |

| Melting Point | 107–109 °C | |

| Boiling Point | 238 °C | |

| Flash Point | 143 °C | |

| Density | 1.16 g/cm³ | |

| Solubility | Soluble in water |

Toxicological Data Summary

The toxicological profile of MSM has been extensively studied in various animal models. The data consistently demonstrates a very low order of toxicity.

Acute Toxicity

| Species | Route | LD50 | Reference |

| Rat | Oral | >5 g/kg | |

| Rabbit | Dermal | >5 g/kg |

Subchronic Toxicity (90-Day Study)

A 90-day study in rats with daily oral administration of MSM at a dose of 1.5 g/kg resulted in no adverse events or mortality. Necropsy revealed no gross pathological lesions or changes in organ weights, and renal histology was normal.

Developmental Toxicity

In a developmental toxicity study, pregnant Sprague-Dawley rats were administered MSM at doses up to 1000 mg/kg/day during gestation. No evidence of maternal or fetal toxicity was observed, and there were no significant increases in the incidence of fetal anomalies. The no-observed-adverse-effect level (NOAEL) for both maternal and developmental toxicity was determined to be 1000 mg/kg/day.

Genotoxicity and Carcinogenicity

Information on the genotoxicity and carcinogenicity of MSM is limited. However, the available data for the parent compound, DMSO, does not indicate genotoxic or carcinogenic potential.

Hazard Identification and Safety Precautions

Based on the data for MSM, MSM-d6 is not expected to be classified as hazardous. However, standard laboratory safety practices should always be followed.

| Hazard | Precautionary Statement |

| Inhalation | Avoid breathing dust. If inhaled, remove to fresh air. |

| Skin Contact | Generally does not cause skin irritation. Wash with soap and water after handling. |

| Eye Contact | May cause mild irritation. Rinse cautiously with water for several minutes. |

| Ingestion | If swallowed, rinse mouth. Unlikely to be harmful in small quantities. |

Personal Protective Equipment (PPE):

-

Respiratory Protection: Not required under normal use conditions.

-

Hand Protection: Wear protective gloves.

-

Eye Protection: Wear safety glasses with side-shields.

-

Skin and Body Protection: Wear laboratory coat.

Experimental Protocols

The following are summaries of methodologies used in key toxicological studies of MSM, which can serve as a template for designing studies for MSM-d6.

Acute Oral Toxicity Study (Based on OECD Guideline 423)

-

Test Species: Rats (e.g., Sprague-Dawley).

-

Administration: A single gavage dose of the test substance.

-

Dosage: Limit test at 2000 or 5000 mg/kg body weight.

-

Observation Period: 14 days.

-

Parameters Observed: Clinical signs of toxicity, mortality, body weight changes, and gross necropsy at the end of the study.

90-Day Subchronic Oral Toxicity Study (Based on OECD Guideline 408)

-

Test Species: Rats (e.g., Wistar).

-

Administration: Daily oral gavage for 90 consecutive days.

-

Dose Groups: At least three dose levels and a control group.

-

Parameters Observed: Detailed clinical observations, body weight, food/water consumption, hematology, clinical biochemistry, urinalysis, gross pathology, organ weights, and histopathology of major organs and tissues.

Signaling Pathways and Logical Relationships

The primary mechanism of action of MSM is thought to be its anti-inflammatory and antioxidant effects. The following diagrams illustrate a simplified representation of these pathways and a general workflow for safety assessment.

Caption: Simplified diagram of the anti-inflammatory action of MSM via inhibition of the NF-κB pathway.

Caption: Simplified diagram of the antioxidant action of MSM through the upregulation of antioxidant enzymes.

Caption: General workflow for the toxicological safety assessment of a new chemical entity like MSM-d6.

Conclusion

The available safety data for Methylsulfonylmethane (MSM) strongly indicates a very low toxicity profile. While this provides a solid foundation for assessing the safety of Methylsulfonylmethane-d6, it is imperative that specific toxicological studies are conducted on the deuterated compound to confirm its safety profile for its intended use in research and drug development. The kinetic isotope effect, while often beneficial, necessitates a thorough and specific evaluation of the deuterated analogue.

References

- 1. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methylsulfonylmethane - Wikipedia [en.wikipedia.org]

- 4. drugs.com [drugs.com]

- 5. Toxicity of methylsulfonylmethane in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Isotope: A Technical Guide to the Natural Occurrence of Deuterated Dimethyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethyl sulfone (DMSO2), a naturally occurring organosulfur compound, is found across a wide range of biological systems, from microbes to plants and mammals. While the presence of its non-deuterated form is well-documented, the natural occurrence of its deuterated isotopologues, particularly the fully deuterated dimethyl sulfone (DMSO2-d6), remains a largely unexplored frontier. This technical guide provides a comprehensive overview of the theoretical basis for the natural existence of deuterated DMSO2, the analytical methodologies required for its detection, and its potential implications in drug development and metabolic research. Based on the natural abundance of deuterium (B1214612), the statistical probability of finding DMSO2-d6 is exceedingly low, yet its presence, and that of its partially deuterated counterparts, is a certainty. This guide offers the foundational knowledge and detailed protocols necessary to investigate this subtle yet significant aspect of natural product chemistry.

Introduction: The Basis for Naturally Occurring Deuterated Compounds

Deuterium (²H or D), a stable isotope of hydrogen, is a natural component of all hydrogen-containing matter. On Earth, the natural abundance of deuterium is approximately 0.0156% of all hydrogen atoms, meaning for every ~6420 hydrogen atoms, one is a deuterium atom[1][2][3]. This abundance varies slightly depending on the geographical location and the source of water[1][3].

All biological systems incorporate deuterium from their environment, primarily through water and food sources. Consequently, all organic molecules synthesized by these organisms, including dimethyl sulfone, will contain deuterium at a level reflecting its natural abundance, subject to isotopic fractionation effects during metabolic processes. While the probability of any single hydrogen position being occupied by deuterium is low, the statistical certainty of its presence across a large population of molecules is absolute.

Biosynthesis of Dimethyl Sulfone and Deuterium Incorporation

Dimethyl sulfone in biological systems is primarily derived from the metabolism of sulfur-containing compounds, with the amino acid methionine being a key precursor. The methyl groups of methionine, which ultimately form the methyl groups of DMSO2, are synthesized and transferred via the S-adenosylmethionine (SAM) cycle. The hydrogen atoms of these methyl groups are sourced from the cellular hydrogen pool, which is in equilibrium with the organism's dietary and water intake.

The biosynthetic pathway can be summarized as follows: Methionine is converted to S-adenosylmethionine (SAM), the primary methyl group donor in the cell. Through a series of enzymatic reactions, methionine can be catabolized by gut microbiota to volatile sulfur compounds like methanethiol (B179389) (CH₃SH) and dimethyl sulfide (B99878) ((CH₃)₂S). These compounds can then be absorbed by the host and oxidized in mammalian tissues, sequentially forming dimethyl sulfoxide (B87167) ((CH₃)₂SO) and finally dimethyl sulfone ((CH₃)₂SO₂). Deuterium is incorporated into the methyl groups during their biosynthesis and is carried through these metabolic transformations.

Quantitative Data: Estimating the Natural Abundance of Deuterated DMSO2

While no direct measurements of naturally occurring DMSO2-d6 exist in the literature, we can estimate its statistical abundance. Given a natural deuterium abundance of approximately 0.0156%, the probability of a specific hydrogen atom in a molecule being deuterium is 1.56 x 10⁻⁴.

Dimethyl sulfone ((CH₃)₂SO₂) has six hydrogen atoms. The probability of all six positions being simultaneously occupied by deuterium can be calculated as:

P(DMSO2-d6) = (1.56 x 10⁻⁴)⁶ ≈ 1.33 x 10⁻²³

This incredibly low number explains why the natural occurrence of the fully deuterated form has not been reported. However, the presence of partially deuterated isotopologues (d1 to d5) is far more probable and can be calculated using binomial distribution principles.

Table 1: Theoretical Abundance of Deuterated Isotopologues of Dimethyl Sulfone

| Isotopologue | Number of Deuterium Atoms | Theoretical Natural Abundance (Relative to M+0) |

| DMSO2-d0 | 0 | 1.0 |

| DMSO2-d1 | 1 | 9.36 x 10⁻⁴ |

| DMSO2-d2 | 2 | 3.65 x 10⁻⁷ |

| DMSO2-d3 | 3 | 9.50 x 10⁻¹¹ |

| DMSO2-d4 | 4 | 1.64 x 10⁻¹⁴ |

| DMSO2-d5 | 5 | 1.70 x 10⁻¹⁸ |

| DMSO2-d6 | 6 | 8.84 x 10⁻²³ |

Note: These are theoretical values based on a deuterium abundance of 0.0156% and do not account for isotopic fractionation during biosynthesis.

Experimental Protocols for Detection and Quantification

The detection and quantification of naturally occurring deuterated dimethyl sulfone require highly sensitive analytical techniques capable of distinguishing between isotopologues. The primary challenges are the extremely low abundance of the deuterated species and the need for meticulous sample preparation to avoid contamination.

Sample Extraction and Purification

The following protocol is a generalized procedure for the extraction of dimethyl sulfone from biological fluids, which can be adapted for plant or microbial samples.

Objective: To extract and purify dimethyl sulfone from a biological matrix for isotopic analysis.

Materials:

-

Biological sample (e.g., urine, plasma, plant extract)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

2,2-dimethoxypropane (for urine samples)

-

Hydrochloric acid

-

Anhydrous sodium carbonate

-

Centrifuge

-

Vortex mixer

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Evaporator (e.g., nitrogen evaporator or centrifugal evaporator)

Protocol:

-

Sample Preparation (Plasma):

-

To 50 µL of plasma, add 100 µL of methanol containing an internal standard (if performing quantification against a standard).

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

-

Sample Preparation (Urine):

-

To 2 mL of urine supernatant (after initial centrifugation to remove sediment), add 0.2 mL of 17.5% (v/v) HCl and 20 mL of 2,2-dimethoxypropane.

-

Vortex for 30 seconds and incubate for 10 minutes at room temperature to remove water.

-

Add 2.7 g of anhydrous sodium carbonate, vortex, and let stand for 10 minutes.

-

Centrifuge at 13,000 x g for 10 minutes. The supernatant contains the analyte.

-

-

Purification by Solid Phase Extraction (Optional but recommended for high purity):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the sample extract onto the cartridge.

-

Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar impurities.

-

Elute the dimethyl sulfone with a stronger solvent (e.g., acetonitrile or methanol).

-

-

Concentration:

-

Evaporate the solvent from the purified extract under a gentle stream of nitrogen or using a centrifugal evaporator.

-

Reconstitute the residue in a small, known volume of a suitable solvent for analysis (e.g., mobile phase for LC-MS).

-

Analytical Methodologies

4.2.1. High-Resolution Mass Spectrometry (HRMS)

HRMS, particularly with Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) analyzers, is the most promising technique for detecting naturally occurring deuterated DMSO2. Its high resolving power can distinguish between isotopologues with very small mass differences.

-

Instrumentation: LC-HRMS system (e.g., Orbitrap or Q-TOF).

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Mode: Full scan with high resolution (>100,000).

-

Data Analysis: The relative abundance of DMSO2-d1, DMSO2-d2, etc., can be determined by measuring the area of their respective isotopic peaks in the mass spectrum.

4.2.2. Isotope Ratio Mass Spectrometry (IRMS)

IRMS provides the highest precision for measuring bulk deuterium abundance in a sample but requires conversion of the sample to hydrogen gas.

-

Instrumentation: Elemental Analyzer coupled to an Isotope Ratio Mass Spectrometer (EA-IRMS).

-

Sample Preparation: The purified dimethyl sulfone is pyrolyzed at high temperature to produce H₂ and HD gas.

-

Analysis: The ratio of HD/H₂ is measured to determine the overall D/H ratio of the sample.

4.2.3. Deuterium Nuclear Magnetic Resonance (²H-NMR) Spectroscopy

²H-NMR can determine the site-specific natural isotopic fractionation of deuterium within the dimethyl sulfone molecule, though it is less sensitive than mass spectrometry methods.

-

Instrumentation: High-field NMR spectrometer with a deuterium probe.

-

Sample Preparation: A highly concentrated and purified sample of dimethyl sulfone is required, dissolved in a non-deuterated solvent.

-

Data Acquisition: A long acquisition time is necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of deuterium.

Implications for Drug Development and Research

The study of the natural occurrence of deuterated compounds, including dimethyl sulfone, has several important implications:

-

Understanding Isotopic Fractionation: Measuring the D/H ratio in natural DMSO2 can provide insights into the metabolic pathways and enzymatic processes involved in its synthesis, as different reactions can lead to varying degrees of isotopic fractionation.

-

Pharmacokinetics and Drug Metabolism: The "deuterium switch" is a strategy in drug development where hydrogen atoms at sites of metabolic instability are replaced with deuterium to slow down metabolism and improve the pharmacokinetic profile of a drug. Understanding the natural background of deuteration is crucial for interpreting the results of studies involving deuterated drugs.

-

Authenticity and Origin of Natural Products: The isotopic fingerprint of a natural product, including its deuterium content, can be used to determine its geographical and biological origin.

Conclusion

While the natural occurrence of fully deuterated dimethyl sulfone (DMSO2-d6) is a statistical improbability on a macroscopic scale, the presence of partially deuterated isotopologues is a certainty. This technical guide has provided the theoretical framework, quantitative estimations, and detailed experimental considerations for the investigation of these naturally occurring deuterated molecules. The application of high-resolution mass spectrometry and other advanced analytical techniques will be pivotal in moving from theoretical calculations to empirical measurements. For researchers in natural product chemistry, metabolomics, and drug development, the study of the natural deuteration of dimethyl sulfone and other small molecules offers a new dimension of chemical complexity and a deeper understanding of biological processes.

References

Biological role of Dimethyl sulfone-d6 metabolites

An In-depth Technical Guide on the Biological Role of Dimethyl Sulfone and the Analytical Utility of its Deuterated Isotopologue

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Dimethyl sulfone (DMSO2), commonly known as methylsulfonylmethane (MSM), is an organosulfur compound recognized for its anti-inflammatory and antioxidant properties. It is a naturally occurring metabolite in the human body, derived from dietary sources and microbial metabolism. Pharmacokinetic studies reveal that MSM is rapidly absorbed and widely distributed, with the majority being excreted unchanged in the urine. Consequently, its biological effects are attributed to the parent compound itself, as it is considered metabolically inert with no significant downstream metabolites.

This guide clarifies the biological roles of Dimethyl Sulfone, focusing on its molecular mechanisms, and details the critical role of its stable isotope-labeled counterpart, Dimethyl sulfone-d6 (DMSO-d6). DMSO-d6 is not biologically active but serves as an indispensable internal standard for the accurate quantification of MSM in biological matrices, a crucial step in pharmacokinetic and clinical studies.

Biological Role of Dimethyl Sulfone (MSM)

The primary therapeutic activities of MSM stem from its ability to modulate inflammatory and oxidative stress pathways.

Anti-Inflammatory Effects

MSM exerts potent anti-inflammatory effects primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][[“]] In vitro studies have demonstrated that MSM impedes the degradation of IκBα, the inhibitory protein of NF-κB.[3] This action prevents the translocation of the active p65 subunit of NF-κB into the nucleus.[1][3] By suppressing NF-κB activation, MSM leads to a significant downregulation of pro-inflammatory gene expression, including:

-

Pro-inflammatory Cytokines: Reduced expression and release of interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).

-

Inflammatory Enzymes: Decreased expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which in turn reduces the production of nitric oxide (NO) and pro-inflammatory prostanoids.

Antioxidant Activity

MSM contributes to cellular antioxidant defense, although the precise mechanism is still under investigation. It is believed to regulate the balance between reactive oxygen species (ROS) and antioxidant enzymes. By inhibiting NF-κB, MSM reduces the expression of enzymes involved in ROS production. Furthermore, some studies suggest MSM can enhance the levels of crucial antioxidants like glutathione.

Metabolism and Pharmacokinetics

Dimethyl sulfone is the primary oxidative metabolite of dimethyl sulfoxide (B87167) (DMSO). It is found endogenously in human plasma and cerebrospinal fluid, originating from diet, intestinal microbial activity, and metabolism of methanethiol.

Studies using radiolabeled MSM in rats show that it is rapidly absorbed, well-distributed throughout the body, and almost completely excreted. A significant portion of an administered dose is excreted unchanged in the urine, indicating limited metabolic transformation of the MSM molecule itself.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of MSM in both rats and humans.

Table 1: Single-Dose Oral Pharmacokinetic Parameters of [³⁵S]MSM in Rats

| Parameter | Value | Reference |

| Dose | 500 mg/kg | |

| Tmax (Time to Peak Concentration) | 2.1 h | |

| Cmax (Peak Plasma Concentration) | 622 µg equiv/mL | |

| t½ (Half-life) | 12.2 h | |

| AUC₀-inf (Area Under the Curve) | 15124 h·µg equiv/mL | |

| Urinary Excretion (at 120 h) | ~86% of dose | |

| Fecal Excretion (at 120 h) | ~3% of dose |

Table 2: Steady-State Plasma Concentrations of MSM in Humans After Chronic Oral Administration (4 Weeks)

| Daily Oral Dose | Mean Steady-State Plasma Concentration (µM ± SD) | Reference |

| 1 gram | 701.0 ± 202.6 | |

| 2 grams | 1455.8 ± 501.8 | |

| 3 grams | 1995.3 ± 1513.8 |

Experimental Protocols & The Role of this compound

Accurate quantification of MSM in biological samples is essential for pharmacokinetic analysis and clinical trials. This is achieved using sensitive bioanalytical methods like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). In these assays, a stable isotope-labeled internal standard is crucial for precision and accuracy. This compound (MSM-d6), in which the six hydrogen atoms are replaced with deuterium, is the ideal internal standard for this purpose. It co-elutes with MSM but is distinguished by its higher mass, allowing it to correct for variations during sample preparation and analysis.

Protocol: Quantification of MSM in Human Plasma via LC-MS/MS

This protocol is adapted from the validated method described by Lin et al. (2020).

1. Preparation of Standards and Samples:

- Stock solutions of MSM (1 mg/mL) are prepared in methanol.

- Calibration standards and quality control (QC) samples are prepared by spiking pooled human plasma with known concentrations of MSM.

- A protein precipitation solution is prepared containing 1 µg/mL of the internal standard (IS), this compound (MSM-d6), in methanol.

2. Sample Extraction (Protein Precipitation):

- To 50 µL of plasma sample, add 100 µL of the precipitation solution (containing MSM-d6).

- Vortex the mixture for 30 seconds to precipitate proteins.

- Centrifuge the samples at high speed (e.g., 100,000 rpm) for 5 minutes at 4°C.

- Collect 25 µL of the resulting supernatant and dilute it with 75 µL of the mobile phase.

- Transfer the final diluted sample to a 96-well plate for injection into the LC-MS/MS system.

3. LC-MS/MS Analysis:

- Chromatographic Separation: Use a C18 reverse-phase column (e.g., Poroshell 120 EC-C18, 50 × 4.6 mm, 2.7 µm) maintained at 35°C.

- Mobile Phase: Use a gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in methanol) at a flow rate of 0.5 mL/min.

- Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

- Quantification: Monitor the analytes using Multiple Reaction Monitoring (MRM) mode.

- MSM transition: m/z 95.3 → 65.1

- MSM-d6 (IS) transition: m/z 101.2 → 65.1

4. Data Analysis:

- Process the analytical data using appropriate software (e.g., Analyst).

- Quantify MSM concentrations in the unknown samples by comparing the peak area ratio of MSM to MSM-d6 against the calibration curve.

Visualizations: Pathways and Workflows

References

Methodological & Application

Application Notes: Utilizing Dimethyl Sulfone-d6 as an Internal Standard in Quantitative NMR (qNMR)

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands as a powerful primary analytical method for determining the precise concentration and purity of substances.[1] Unlike chromatographic techniques, qNMR does not necessitate calibration curves with analyte-specific reference standards. The fundamental principle of qNMR lies in the direct proportionality between the intensity of an NMR signal and the number of atomic nuclei contributing to that signal. By comparing the integral of an analyte's signal to that of a certified internal standard with a known concentration, the absolute quantity of the analyte can be accurately determined.[1]

Dimethyl sulfone-d6 (DMSO-d6) has emerged as a highly versatile internal standard for qNMR analysis. Its deuterated nature renders it "invisible" in standard proton NMR spectra, preventing interference with analyte signals.[2][3] This attribute, combined with its excellent solubility for a wide range of organic compounds, makes it a valuable tool in diverse fields, particularly in drug discovery and development.[1]

Advantages of this compound as a qNMR Internal Standard

The selection of this compound as an internal standard is underpinned by several key advantages:

-

Broad Solubility: DMSO-d6 can dissolve a wide array of both polar and nonpolar organic compounds, making it a solvent of choice for analyzing diverse sample types.

-

Chemical Inertness: It is a relatively stable and inert solvent, providing a non-reactive environment for most analytes.

-

Simplified Spectrum: The residual proton signal from any incompletely deuterated DMSO-d5 is a simple singlet, minimizing spectral overlap with analyte signals.

-

High Boiling Point: With a boiling point of 189 °C, DMSO-d6 is suitable for high-temperature NMR studies and exhibits low volatility.

-

Accuracy and Precision: qNMR, when performed correctly, offers high accuracy and precision, with reported quantitative accuracy deviations of less than 2.0%.

-

Non-Destructive Technique: NMR is a non-destructive analytical method, allowing for the recovery of the sample after analysis.

Experimental Protocols

1. Materials and Equipment

-

Internal Standard: this compound (DMSO-d6) of high purity (≥99.8% D)

-

Deuterated Solvent: High-purity deuterated solvent compatible with the analyte (e.g., Chloroform-d, Methanol-d4, Water-d2).

-

Analyte: The compound to be quantified.

-

NMR Tubes: High-precision 5 mm NMR tubes.

-

Analytical Balance: Readability of at least 0.01 mg.

-

Volumetric Glassware: Calibrated volumetric flasks and pipettes for accurate volume measurements.

-

Vortex Mixer

2. Sample Preparation Protocol

Accurate sample preparation is paramount for achieving reliable qNMR results.

-

Weighing: Accurately weigh a specific amount of the analyte (e.g., 5-25 mg for ¹H NMR) and the this compound internal standard into a clean, dry vial. To achieve a signal intensity ratio of approximately 1:1, which is recommended for accurate and precise measurements, the relative amounts of the analyte and internal standard should be calculated based on their molecular weights and the number of protons contributing to the signals of interest.

-

Dissolution: Add a precise volume (e.g., 0.6-0.7 mL) of the appropriate deuterated solvent to the vial.

-

Mixing: Ensure complete dissolution of both the analyte and the internal standard by vortexing the vial.

-

Transfer: Carefully transfer the solution into a high-precision 5 mm NMR tube.

3. NMR Data Acquisition

The following are general guidelines for setting up the NMR experiment. Instrument-specific parameters may need optimization.

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

Pulse Angle: A 90° pulse should be used to maximize the signal in a single scan. This needs to be calibrated for each instrument and probe.

-

Relaxation Delay (d1): A sufficiently long relaxation delay is crucial for complete spin relaxation and accurate quantification. A typical starting value for small molecules is 30-60 seconds.

-

Acquisition Time (aq): An acquisition time of at least 3 seconds is recommended to ensure adequate digital resolution.

-

Number of Scans (ns): The number of scans should be sufficient to obtain a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.

-

Spinning: It is recommended to perform the experiment without sample spinning to avoid spinning sidebands that could interfere with the signals.

4. Data Processing and Quantification

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase Correction: Carefully correct the phase of the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Integration: Integrate the well-resolved signals of both the analyte and the this compound internal standard. Ensure that the integration limits encompass the entire peak, including any ¹³C satellites if they are close to the main peak.

-

Calculation: The purity or concentration of the analyte can be calculated using the following formula:

Purityanalyte (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (Manalyte / MIS) * (mIS / manalyte) * PurityIS

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

M = Molar mass

-

m = Mass

-

IS = Internal Standard

-

Data Presentation

Table 1: Suitable Internal Standards for qNMR in Common Deuterated Solvents

| Internal Standard | Signal (ppm) | Suitable Solvents |

| Maleic acid | ~6.3 | DMSO-d6 |

| Dimethyl sulfone (DMSO2) | ~3.1 | D2O, DMSO-d6, CDCl3 |

| Dimethyl terephthalate (B1205515) (DMTP) | ~8.0 and ~3.9 | CDCl3, DMSO-d6 |

| Sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS-d6) | ~0.0 | D2O, DMSO-d6, CD3OD |

Data compiled from multiple sources.

Table 2: Example of qNMR Experimental Parameters

| Parameter | Value | Rationale |

| Spectrometer Frequency | 600 MHz | High field for better resolution and sensitivity. |

| Pulse Angle | 90° | Maximizes signal intensity. |

| Relaxation Delay (d1) | 60 s | Ensures complete spin relaxation for accurate integration. |

| Acquisition Time (aq) | 4 s | Provides good digital resolution. |

| Number of Scans (ns) | 64 | To achieve a high signal-to-noise ratio (>250:1). |

| Temperature | 298 K | Standard ambient temperature for reproducibility. |

Mandatory Visualizations

Caption: Experimental workflow for qNMR analysis using an internal standard.

Caption: Decision tree for selecting a suitable internal standard for qNMR.

The use of this compound as an internal standard provides a robust and reliable method for quantitative NMR analysis. By adhering to meticulous experimental protocols for sample preparation, data acquisition, and processing, researchers can achieve highly accurate and precise quantitative results. The non-destructive nature of the technique, coupled with the wealth of structural information provided by the NMR spectrum, makes qNMR an invaluable tool in drug discovery, development, and quality control.

References

Application Notes and Protocols for Quantitative Mass Spectrometry using Dimethyl Sulfone-d6

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dimethyl sulfone-d6 (DMSO-d6) as an internal standard for the quantitative analysis of Dimethyl sulfone (DMSO2), also known as Methylsulfonylmethane (MSM), by mass spectrometry. Detailed protocols and quantitative data are presented to facilitate the adoption of this methodology in various research and drug development settings.

Introduction

Dimethyl sulfone (DMSO2) is an organosulfur compound found in various biological and environmental matrices. It is a metabolite of dimethyl sulfoxide (B87167) (DMSO) and is also obtained from dietary sources.[1] Accurate quantification of DMSO2 is crucial in diverse fields, including clinical diagnostics, pharmacokinetic studies, food science, and environmental monitoring. Isotope dilution mass spectrometry (ID-MS) using a stable isotope-labeled internal standard is the gold standard for accurate quantification, as it effectively compensates for matrix effects and variations in instrument response. This compound (DMSO-d6), the deuterated analog of DMSO2, is an ideal internal standard for this purpose due to its chemical similarity and mass shift, which allows for clear differentiation in mass spectrometric analyses.[2]

Applications

The use of DMSO-d6 as an internal standard is applicable across a range of analytical platforms, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Clinical and Pharmacokinetic Studies

DMSO-d6 is extensively used for the quantification of DMSO2 in biological fluids to understand its pharmacokinetics, bioavailability, and role in various physiological and pathological processes.

-